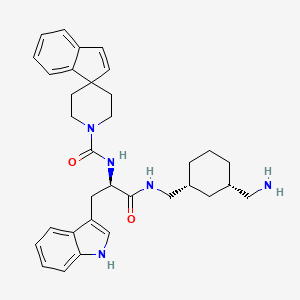

AdipoRon hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate d'AdipoRon est un agoniste de petite molécule synthétique, sélectif, actif par voie orale, des récepteurs de l'adiponectine 1 et 2. Il a été découvert par des chercheurs japonais en 2013 grâce au criblage d'une bibliothèque de composés. Le chlorhydrate d'AdipoRon a montré un potentiel d'amélioration de la résistance à l'insuline, de la dyslipidémie et de l'intolérance au glucose chez les modèles animaux, ce qui en fait un candidat prometteur pour le traitement des troubles métaboliques tels que le diabète de type II et l'obésité .

Mécanisme D'action

Target of Action

AdipoRon hydrochloride is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptors . It primarily targets adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2) . These receptors play a crucial role in mediating the beneficial effects of adiponectin, an adipokine secreted by adipocytes, which exerts anti-inflammatory, antifibrotic, and antioxidant effects .

Mode of Action

This compound interacts with its targets, AdipoR1 and AdipoR2, to activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling . This interaction results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance .

Biochemical Pathways

The activation of AdipoR1 and AdipoR2 by this compound leads to the phosphorylation of AMPK and the increase of PPAR-α expression . This, in turn, activates the PPAR gamma coactivator 1 alpha (PGC-1α) , increases the phosphorylation of acyl CoA oxidase , and upregulates the uncoupling proteins involved in energy consumption . Moreover, AdipoRon potently stimulates ceramidase activity associated with its two receptors and enhances ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .

Result of Action

This compound’s action results in the amelioration of insulin resistance, dyslipidemia, and glucose intolerance . It has been found to extend the lifespans of db/db mice fed a high-fat diet, as well as improve exercise endurance . Furthermore, it has been shown to have a renoprotective role against lipotoxicity and oxidative stress by enhancing the AMPK/PPARα pathway and ceramidase activity through AdipoRs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of obesity-related disorders such as type 2 diabetes, the compound’s action may be particularly beneficial due to its ability to ameliorate insulin resistance and dyslipidemia . .

Analyse Biochimique

Biochemical Properties

AdipoRon hydrochloride plays a crucial role in biochemical reactions by binding to adiponectin receptors AdipoR1 and AdipoR2 with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively . This binding activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways . These interactions ameliorate insulin resistance, dyslipidemia, and glucose intolerance in animal models . Additionally, this compound has been shown to extend the lifespan of mice on a high-fat diet and improve exercise endurance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by activating AMPK and PPARα signaling pathways, which play critical roles in regulating cellular metabolism . This compound has been observed to improve cardiac functional recovery after reperfusion and inhibit post-myocardial infarction apoptosis . Furthermore, this compound induces vasodilation and vasorelaxation without significantly decreasing intracellular calcium levels in vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to adiponectin receptors AdipoR1 and AdipoR2, leading to the activation of AMPK and PPARα signaling pathways . This activation results in the phosphorylation of downstream targets, which enhances glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . Additionally, this compound modulates gene expression by influencing transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity in vitro and in vivo studies . Long-term effects include sustained improvement in insulin sensitivity, reduction in lipid accumulation, and enhanced mitochondrial function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively alleviates insulin resistance and improves glucose tolerance . Higher doses may lead to adverse effects such as hepatotoxicity and alterations in liver architecture . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of AMPK and PPARα signaling . These pathways regulate glucose and lipid metabolism, enhancing fatty acid oxidation and reducing lipid accumulation . The compound also influences metabolic flux and metabolite levels, contributing to improved metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its therapeutic effects . The compound’s distribution and accumulation patterns are crucial for understanding its pharmacokinetics and optimizing its clinical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Méthodes De Préparation

Le chlorhydrate d'AdipoRon est synthétisé par une série de réactions chimiques impliquant le couplage de composés organiques spécifiques. La voie de synthèse implique généralement la réaction du 4-benzoylphénol avec la 1-benzylpipéridin-4-ylamine pour former le composé intermédiaire, qui est ensuite réagi avec l'anhydride acétique pour donner l'AdipoRon. Les conditions de réaction comprennent l'utilisation de solvants appropriés, de catalyseurs et un contrôle de la température pour garantir que le produit désiré est obtenu avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le chlorhydrate d'AdipoRon subit diverses réactions chimiques, notamment :

Oxydation : AdipoRon peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : AdipoRon peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

Applications de recherche scientifique

Le chlorhydrate d'AdipoRon a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'activation des récepteurs de l'adiponectine et leurs voies de signalisation en aval.

Biologie : AdipoRon est utilisé pour étudier le rôle des récepteurs de l'adiponectine dans divers processus biologiques, notamment le métabolisme, l'inflammation et la signalisation cellulaire.

Médecine : Le composé a montré un potentiel dans le traitement des troubles métaboliques tels que le diabète de type II, l'obésité et les maladies cardiovasculaires. .

Mécanisme d'action

Le chlorhydrate d'AdipoRon exerce ses effets en se liant au récepteur de l'adiponectine 1 et au récepteur de l'adiponectine 2. Cette liaison active les voies de signalisation de la protéine kinase activée par l'AMP (AMPK) et du récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). L'activation de ces voies conduit à une amélioration de la sensibilité à l'insuline, à une réduction de l'inflammation et à une augmentation de l'oxydation des acides gras. En outre, AdipoRon a été démontré pour stimuler l'activité de la céramidase, ce qui améliore le catabolisme de la céramide et la formation du métabolite anti-apoptotique sphingosine 1 phosphate .

Applications De Recherche Scientifique

AdipoRon hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the activation of adiponectin receptors and their downstream signaling pathways.

Biology: AdipoRon is used to investigate the role of adiponectin receptors in various biological processes, including metabolism, inflammation, and cell signaling.

Medicine: The compound has shown potential in the treatment of metabolic disorders such as type II diabetes, obesity, and cardiovascular diseases. .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'AdipoRon est unique en son genre en ce qu'il active sélectivement à la fois le récepteur de l'adiponectine 1 et le récepteur de l'adiponectine 2. Les composés similaires comprennent d'autres agonistes des récepteurs de l'adiponectine qui ont été étudiés pour leurs effets thérapeutiques potentiels. Parmi ces composés, citons :

Autres agonistes des récepteurs de l'adiponectine : Divers autres composés ont été identifiés et étudiés pour leur capacité à activer les récepteurs de l'adiponectine et à exercer des effets métaboliques similaires.

Le chlorhydrate d'AdipoRon se distingue par sa biodisponibilité orale et sa capacité à activer plusieurs voies de signalisation, ce qui en fait un candidat prometteur pour le traitement des troubles métaboliques.

Propriétés

IUPAC Name |

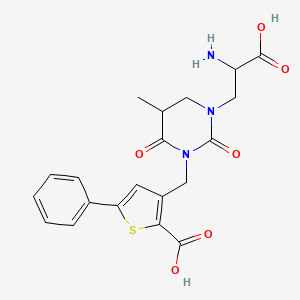

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22;/h1-14,24H,15-20H2,(H,28,30);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVJQEGKRLDTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)